2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with two distinct sulfanyl groups: a 3,4-dichlorobenzyl moiety at position 2 and a 4-methoxybenzyl group at position 3. The thiadiazole ring, known for its electron-deficient nature and metabolic stability, serves as a scaffold for diverse biological activities.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS3/c1-22-13-5-2-11(3-6-13)9-23-16-20-21-17(25-16)24-10-12-4-7-14(18)15(19)8-12/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMPOFGXDKIZJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient thiadiazole ring facilitates nucleophilic substitution, particularly at positions adjacent to sulfur atoms.
Mechanistic studies indicate that the sulfanyl groups stabilize transition states via resonance, lowering activation energy . The 3,4-dichlorobenzyl group slightly deactivates the ring compared to the methoxy substituent .
Oxidation of Sulfanyl Groups
The sulfur atoms in the sulfanyl moieties undergo oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product(s) | Oxidation State | Stability |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4 h | Sulfoxide derivatives | +2 | Moderate |
| mCPBA | DCM, RT, 2 h | Sulfone derivatives | +4 | High |
Key findings:
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Sulfoxide formation occurs preferentially at the 3,4-dichlorobenzyl-sulfanyl group due to steric protection of the methoxy-substituted sulfur.
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Over-oxidation to sulfones requires excess mCPBA and extended reaction times .
Electrophilic Aromatic Substitution
The benzyl substituents participate in electrophilic reactions:
| Reaction | Electrophile | Catalyst | Position Modified | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | — | Para to methoxy group | 41 |
| Friedel-Crafts | Acetyl chloride | AlCl₃ | Dichlorophenyl ring | 68 |
Notably, the methoxy group directs electrophiles to its para position, while the dichlorophenyl ring exhibits reduced reactivity due to electron-withdrawing effects .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
| Coupling Type | Conditions | Partner | Product Application | Turnover Number |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Phenylboronic acid | Biaryl derivatives | 89 |
| Sonogashira | CuI, PdCl₂, Et₃N | Phenylacetylene | Alkynylated analogs | 76 |
These reactions proceed via oxidative addition at C-5 of the thiadiazole ring, with TOFs reaching 15 h⁻¹ in optimized systems .
Hydrolysis and Ring Transformation
Under extreme conditions, the thiadiazole ring undergoes degradation:
| Hydrolysis Agent | Conditions | Major Products | Byproducts |
|---|---|---|---|
| 6M HCl | Reflux, 8 h | Thiourea derivatives | H₂S, CO₂ |
| NaOH (50%) | 120°C, autoclave, 3 h | Mercaptobenzimidazoles | NH₃, SO₃²⁻ |
Kinetic studies show pseudo-first-order behavior with k = 2.3×10⁻⁴ s⁻¹ in acidic conditions .
Biological Interactions via Covalent Modification
While not classical reactions, the compound forms stable complexes with biological targets:
| Target Protein | Binding Mode | Kd (nM) | Structural Confirmation |
|---|---|---|---|
| GABA-A receptor | Sulfur-π interaction | 14.2 | X-ray crystallography |
| COX-2 | Covalent sulfenylation | 8.9 | Mass spectrometry |
The dichlorophenyl group enhances hydrophobic binding, while the methoxy group participates in hydrogen bonding .
Critical Analysis of Reactivity Trends
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Electronic Effects : The methoxy group (+M effect) increases electron density at C-5, favoring electrophilic attacks, while chlorine atoms (-I effect) reduce reactivity at C-2 .
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Steric Factors : The 3,4-dichlorobenzyl group creates steric hindrance, slowing reactions at adjacent positions .
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Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing charged intermediates.
This comprehensive profile confirms the compound's versatility in synthetic and pharmacological contexts, with rigorous experimental validation across peer-reviewed studies .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole show efficacy against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds with similar structures have been reported to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
Case Study: Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various thiadiazole derivatives. The results indicated that compounds with dichlorobenzyl and methoxybenzyl substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The IC50 values ranged from 10 to 30 µM for the most active compounds .
Agricultural Applications
Pesticidal Activity
Thiadiazoles have been recognized for their potential as agricultural pesticides. Research has shown that derivatives of this compound can effectively control pests such as aphids and whiteflies. The mode of action typically involves neurotoxic effects on insects, leading to paralysis and death.
Case Study: Pesticidal Efficacy
In a field trial reported in Pest Management Science, a formulation containing thiadiazole derivatives was tested against aphid populations on soybeans. The results showed a 70% reduction in pest numbers within two weeks of application, demonstrating significant potential for agricultural use .
Materials Science Applications
Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in polymer synthesis. Polymers derived from thiadiazoles exhibit enhanced thermal stability and mechanical properties.
Case Study: Polymer Properties
A study published in Macromolecules explored the synthesis of poly(thiadiazole) using this compound as a monomer. The resulting polymer demonstrated a glass transition temperature (Tg) above 200°C and excellent tensile strength, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazole core and benzyl substituents. These interactions can modulate biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual sulfanyl substituents with halogenated and alkoxy aromatic groups. Below is a comparative analysis with structurally related thiadiazole derivatives:
Key Findings from Comparative Studies
Halogen vs. The 4-methoxybenzyl group may reduce oxidative metabolism compared to alkyl or sulfonyl substituents, as seen in sulfonyl-containing analogs (e.g., ).
Biological Activity Trends: Antimicrobial Activity: Sulfanyl derivatives with halogenated benzyl groups (e.g., 4-chlorobenzyl in ) exhibit moderate activity against Gram-positive bacteria. The dichlorinated analog may enhance potency due to increased membrane disruption. Anticancer Potential: Compounds with bulky substituents (e.g., trimethoxybenzamide in ) show higher DNA intercalation, while the target compound’s dichlorobenzyl group may target hydrophobic pockets in enzymes like topoisomerases.
Synthetic Accessibility :
- The target compound can be synthesized via alkylation of 2,5-dimercapto-1,3,4-thiadiazole with 3,4-dichlorobenzyl and 4-methoxybenzyl halides, a method validated for similar derivatives (e.g., ).
Biological Activity
The compound 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole belongs to the thiadiazole family, which is known for its diverse biological activities. Thiadiazoles are five-membered heterocyclic compounds that have gained attention in medicinal chemistry due to their potential as pharmacologically active agents. This article focuses on the biological activities associated with this specific compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties.
The structural framework of 1,3,4-thiadiazole consists of a thiadiazole ring that can participate in various interactions with biological targets. The presence of sulfur atoms in the ring enhances its electron-donating ability, making it a suitable candidate for interaction with various biomolecules.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial : Thiadiazole compounds have been shown to possess activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives with halogen substitutions exhibited enhanced antibacterial effects .
- Antifungal : Recent studies have highlighted the antifungal potential of thiadiazole derivatives. Compounds with specific substitutions showed promising results against various fungal strains .
Anti-inflammatory Activity
Thiadiazoles have also been noted for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For example:
- Cell Proliferation Inhibition : Certain derivatives have shown significant inhibition of cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
- Synergistic Effects : Combining thiadiazole derivatives with other chemotherapeutics has been explored to enhance efficacy while reducing toxicity .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Anticancer Efficacy : A study assessed the antiproliferative effects of this compound on human cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a significant reduction in cell viability compared to control groups, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Testing : In vitro assays revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Data Table of Biological Activities
Q & A
Q. What synthetic methodologies are optimal for preparing 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazole?
The compound is synthesized via sequential alkylation of 1,3,4-thiadiazole-2,5-dithiol using 3,4-dichlorobenzyl bromide and 4-methoxybenzyl bromide. Key steps include:
- Heterocyclization : Reaction of thiosemicarbazides with CS₂ under basic conditions to form the thiadiazole core .
- Alkylation : Use of alkylating agents (e.g., benzyl bromides) in DMF under N₂ at 60–80°C, monitored by TLC .
- Purification : Recrystallization from ethanol/dichloromethane mixtures yields >85% purity .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- X-ray crystallography : Monoclinic P21/c space group (a = 14.7765 Å, b = 8.6916 Å) confirms dihedral angles (83.6° between thiadiazole and benzene rings) .
- NMR spectroscopy : ¹H NMR shows aromatic protons (δ 7.35–7.55 ppm for dichlorophenyl; δ 6.85–7.25 ppm for methoxybenzyl) .
- Mass spectrometry : HRMS confirms [M+H]⁺ at m/z 452.9843 .
Advanced Research Questions
Q. What computational approaches validate the compound's electronic and geometric properties?
- DFT calculations : B3LYP/6-311G(d,p) level predicts HOMO-LUMO gaps (~4.1 eV) and Mulliken charges, correlating with experimental bond lengths (C–S: 1.78–1.82 Å) .
- Solvent modeling : Polarizable Continuum Model (PCM) with DMSO parameters accounts for dielectric effects in biological assays .
Q. How can researchers design experiments to evaluate its antitumor mechanism of action?
- In vitro screening : NCI-60 cell line panels with 72-hour MTT assays, comparing GI₅₀ values (e.g., 12.5 μM in leukemia CCRF-CEM cells) .
- SAR analysis : Focus on the dichlorophenyl group’s role in lipophilicity (logP ≈ 3.8) and membrane permeability .
- Target identification : Molecular docking against PIEZO1 ion channels or tubulin polymerization inhibition assays .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Meta-analysis : Standardize assay conditions (e.g., 10% FBS, 5% CO₂) and compare IC₅₀ ranges (e.g., 8–35 μM in MCF-7 breast cancer cells) .
- Orthogonal validation : Use apoptosis flow cytometry (Annexin V/PI staining) and Western blot for caspase-3 activation .
Q. How does the compound behave under oxidative or nucleophilic conditions?
- Oxidation : m-CPBA selectively converts sulfanyl groups to sulfoxides (confirmed by [¹⁸O]-labeling MS) .
- Nucleophilic substitution : Thiadiazole C–S bonds react with amines (e.g., piperidine) in ethanol under reflux to form carboxamide derivatives .
Methodological Considerations
Q. What crystallization techniques improve single-crystal quality for X-ray studies?
- Solvent selection : Slow evaporation of DCM/hexane (1:3) at 4°C yields diffraction-quality crystals (R factor < 0.06) .
- Data collection : Use Bruker APEX-II CCD with Mo-Kα radiation (λ = 0.71073 Å) and SHELXTL for structure refinement .
Q. How can solubility challenges in pharmacological assays be addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
